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molecular formula C20H38O4 B8521733 Diethyl dodecyl(methyl)propanedioate CAS No. 80403-57-2

Diethyl dodecyl(methyl)propanedioate

Cat. No. B8521733
M. Wt: 342.5 g/mol
InChI Key: VAHLBDJLPMEESQ-UHFFFAOYSA-N
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Patent
US04770759

Procedure details

A solution of 48.72 g (0.277 mol) of diethyl methylmalonate (available from Aldrich Chem. Co., Catalog No. 12,613-6) in 60 ml of N1N-dimethyl formamide (DMF) is added dropwise to a stirred solution of 6.86 g (0.277 mol) of sodium hydride (NaH) in DMF. The reaction mixture is heated during the dropwise addition of a solution of 72.17 g (0.284 mol) of 1-bromododecane (Aldrich Chem. Co., catalog no. B6,555-1) in 60 ml DMF. The reaction is heated to 80° C. and stirred overnight, after which the NaBr that precipitated is filtered and the DMF removed in vacuo. The oily residue obtained is dissolved in ether and filtered again to remove all NaBr. The ether solution is washed with water followed by saturated NaCl. The solution is dried over anhydrous sodium sulfate and the ether is removed under reduced pressure to yield a clear, yellow oil. Fractional distillation (130°-138° C., 0.007 mm Hg) gives 82.28 g (88% overall yield) of diethyl dodecyl-methylmalonate as a clear oil. The oil is dissolved in 175 ml of anhydrous ether, and the solution is added dropwise to a suspension of 19.21 g (0.480 mol) of lithium aluminum hydride. The reaction is stirred overnight, carefully quenched, and filtered. The solvent is removed in vacuo and the solid obtained is recrystallized and dried to give 51.00 g (81% overall yield) of 2-dodecyl-2-methylpropane-1,3-diol as a white solid (mp 67°-68° C.).
Quantity
48.72 g
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step One
[Compound]
Name
N1N-dimethyl formamide
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
72.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
DMF
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].Br[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]>CCOCC>[CH2:16]([C:2]([CH3:1])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27] |f:1.2|

Inputs

Step One
Name
Quantity
48.72 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Name
Quantity
6.86 g
Type
reactant
Smiles
[H-].[Na+]
Name
N1N-dimethyl formamide
Quantity
60 mL
Type
solvent
Smiles
Step Two
Name
Quantity
72.17 g
Type
reactant
Smiles
BrCCCCCCCCCCCC
Name
DMF
Quantity
60 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the NaBr that precipitated
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the DMF removed in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue obtained
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
to remove all NaBr
WASH
Type
WASH
Details
The ether solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ether is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a clear, yellow oil
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation (130°-138° C., 0.007 mm Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCCCCCC)C(C(=O)OCC)(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 82.28 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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